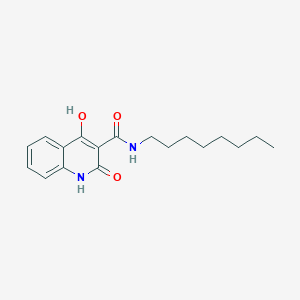

4-hydroxy-N-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

4-Hydroxy-N-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic derivative of the 4-hydroxyquinolin-2-one scaffold, a heterocyclic system known for its diverse biological activities, including analgesic, anti-inflammatory, and anti-proliferative properties . The compound features an N-octyl amide substituent at the 3-carboxamide position, which distinguishes it from other analogs in this class.

Properties

Molecular Formula |

C18H24N2O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

4-hydroxy-N-octyl-2-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C18H24N2O3/c1-2-3-4-5-6-9-12-19-17(22)15-16(21)13-10-7-8-11-14(13)20-18(15)23/h7-8,10-11H,2-6,9,12H2,1H3,(H,19,22)(H2,20,21,23) |

InChI Key |

QVPGMJGYGVOBME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the acylation of 4-hydroxy-2-quinolone derivatives. One common method includes the reaction of 4-hydroxy-2-quinolone with octylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.

Reduction: The carbonyl group at the 2-position can be reduced to form a dihydroquinoline derivative.

Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinolone derivatives depending on the nucleophile used.

Scientific Research Applications

4-hydroxy-N-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell processes and ultimately cell death.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Analgesic Activity

Key Compounds and Efficacy

Key Findings :

- Compound 12 (N-(3-pyridylmethyl)-6,7-dimethoxy derivative) is the most well-studied analog, demonstrating 75.3% efficacy in reducing pain in murine models at 20 mg/kg . Its 6,7-dimethoxy groups likely enhance receptor binding, while the pyridylmethyl substituent improves solubility and bioavailability .

- 5-Chloro-N-phenyl derivatives exhibit enhanced potency, likely due to halogen-induced electronic effects that strengthen receptor interactions (e.g., nicotinic acetylcholine receptors) .

- Roquinimex, though structurally distinct (N,1-dimethyl and phenyl groups), highlights the scaffold’s versatility for non-analgesic applications, such as immunomodulation .

Key Findings :

- Compound 12 is practically non-toxic (LD50 >9500 mg/kg) and lacks ulcerogenic effects, making it a leading preclinical candidate .

- However, prolonged alkyl chains (e.g., octyl) could affect metabolic stability, warranting further study.

Structural-Activity Relationships (SAR)

- N-Substituents :

- Quinolone Ring Modifications: 6,7-Dimethoxy groups in Compound 12 significantly boost analgesic efficacy, likely through steric and electronic modulation of the binding pocket . Halogenation (e.g., 5-chloro) enhances potency via electronegative effects, as seen in benzothiazine analogs .

Biological Activity

4-Hydroxy-N-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its role as a 5-HT4 receptor agonist and its antibacterial and anti-HIV activities.

Chemical Structure and Properties

The compound is characterized by a quinoline core, which is known for its diverse biological activities. Its structure can be represented as:

This compound features a hydroxyl group, an octyl chain, and a carboxamide functional group, contributing to its solubility and receptor binding capabilities.

5-HT4 Receptor Agonism

Research indicates that compounds similar to this compound exhibit activity as 5-HT4 receptor agonists . These receptors are implicated in various physiological processes, including gastrointestinal motility. The agonistic activity suggests potential therapeutic applications in treating gastrointestinal disorders characterized by reduced motility .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| 5-HT4 Receptor Agonism | Modulation of serotonin signaling | |

| Antibacterial | Inhibition of bacterial growth | |

| Anti-HIV | Blockage of HIV replication |

Antibacterial Activity

The compound has shown moderate antibacterial activity against various strains. In vitro studies have utilized the Minimum Inhibitory Concentration (MIC) assay to evaluate effectiveness. Compounds derived from the quinoline structure typically exhibit varying degrees of antibacterial properties, which can be attributed to their ability to disrupt bacterial cell wall synthesis or function .

Anti-HIV Activity

In the context of HIV research, derivatives of the quinoline structure have been synthesized and tested for their ability to inhibit HIV replication. The studies highlighted that modifications to the core structure could enhance anti-HIV activity. Specifically, compounds were assessed for their ability to block integrase activity and inhibit viral replication in cell-based assays .

Case Study 1: Gastrointestinal Disorders

A study investigated the effects of a quinolinone derivative on patients with gastrointestinal motility disorders. The results indicated that administration of the compound led to significant improvements in motility metrics compared to placebo groups. This supports the hypothesis that 5-HT4 receptor agonists can effectively enhance gastrointestinal function .

Case Study 2: Antibacterial Efficacy

Another research effort focused on synthesizing various derivatives from the quinoline scaffold, assessing their antibacterial efficacy against common pathogens such as E. coli and Staphylococcus aureus. Results demonstrated that certain derivatives exhibited potent antibacterial effects with MIC values lower than those of standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.